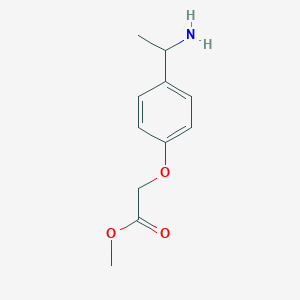

Methyl 2-(4-(1-aminoethyl)phenoxy)acetate

Description

Contextual Significance of Complex Amine and Ester Functionalities in Chemical Synthesis

The strategic incorporation of amine and ester functional groups into a single molecular framework imparts a rich and varied chemical reactivity. Primary amines are fundamental building blocks in organic synthesis, serving as versatile intermediates for the construction of a vast range of more complex molecules. nih.govmdpi.com They are crucial in the formation of amides, imines, and a variety of heterocyclic systems. nih.gov The nucleophilic nature of the primary amine group allows it to participate in a wide array of chemical transformations, making it an invaluable tool for synthetic chemists.

Similarly, the ester functionality is a cornerstone of organic chemistry, valued for its role as both a protective group and a precursor to other functional groups. google.comnih.gov Esters are key intermediates in numerous synthetic pathways and are prevalent in both naturally occurring molecules and synthetic compounds. google.comresearchgate.net Their reactivity towards nucleophiles allows for transformations into carboxylic acids, amides, and other esters through hydrolysis and transesterification reactions, respectively. nih.gov The combination of a primary amine and a methyl ester within the same molecule, as seen in Methyl 2-(4-(1-aminoethyl)phenoxy)acetate, creates a platform for diverse chemical manipulations.

The Phenoxyacetate (B1228835) Moiety: Structural Emphases in Chemical Design

Phenoxyacetic acid and its derivatives are utilized in the synthesis of a range of compounds, including those with applications in materials science and as intermediates in the preparation of more complex molecules. patsnap.comgoogle.com The general synthetic route to phenoxyacetates often involves the reaction of a phenol (B47542) with an alpha-haloacetate, such as methyl bromoacetate (B1195939), under basic conditions in what is known as the Williamson ether synthesis. researchgate.net

Rationale for Investigating this compound within Academic Chemical Sciences

The specific structure of this compound, which combines a primary amine, a methyl ester, and a phenoxyacetate framework, makes it a molecule of significant interest within the academic chemical sciences. Its investigation is driven by its potential contributions to synthetic methodology, its utility as a versatile synthetic intermediate, and its relevance in non-biological chemical applications and derivatization strategies.

Contribution to Synthetic Methodological Development

The dual functionality of this compound presents opportunities for the development of novel synthetic methodologies. The presence of both a nucleophilic amine and an electrophilic ester carbonyl group allows for the exploration of selective transformations. Methodological studies could focus on achieving chemoselective reactions, where one functional group reacts in preference to the other under specific conditions. For instance, the development of protecting group strategies that allow for the independent manipulation of the amine and ester functionalities would be a valuable contribution to synthetic chemistry.

Furthermore, the molecule can serve as a substrate in the development of new catalytic systems. For example, catalysts that can mediate intramolecular reactions between the amine and ester groups to form cyclic structures would be of considerable interest.

Significance as a Versatile Synthetic Intermediate

As a synthetic intermediate, this compound offers multiple points for molecular elaboration. The primary amine can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing functionalities. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, acid chlorides, or other esters.

A plausible synthetic route to this intermediate would involve the reaction of 4-(1-aminoethyl)phenol (B140669) with methyl 2-bromoacetate. The amino group of the starting phenol would likely require protection prior to the etherification reaction to prevent side reactions. Subsequent deprotection would then yield the target molecule.

Relevance in Non-Biological Chemical Applications and Derivatization Strategies

Beyond its role in traditional organic synthesis, the structural features of this compound suggest potential applications in other areas of chemical science. The phenoxyacetate core is a known component in certain materials, and the introduction of an aminoethyl side chain could be used to modify the properties of polymers or surfaces.

Derivatization of the primary amine offers a straightforward method to attach this molecule to other substrates or to introduce new functionalities. For example, reaction with fluorescent tags could enable its use as a chemical probe. Silylation is a common method for the derivatization of primary amines, which can be useful for analytical purposes such as gas chromatography. researchgate.net The amine group can also be transformed into various other functional groups, expanding the range of possible derivatives and their potential applications in non-biological contexts, such as in catalysis or materials science. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 2-[4-(1-aminoethyl)phenoxy]acetate |

InChI |

InChI=1S/C11H15NO3/c1-8(12)9-3-5-10(6-4-9)15-7-11(13)14-2/h3-6,8H,7,12H2,1-2H3 |

InChI Key |

YRHYQTTZYXWRGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)OCC(=O)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Methyl 2 4 1 Aminoethyl Phenoxy Acetate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. For Methyl 2-(4-(1-aminoethyl)phenoxy)acetate, the primary disconnections involve the ester and the aminoethyl functionalities.

Cleavage of the Ester Linkage

The most apparent retrosynthetic disconnection is the cleavage of the methyl ester group. This bond is synthetically formed through esterification. Therefore, in a retrosynthetic sense, the ester is disconnected to reveal a carboxylic acid and methanol (B129727). This simplifies the target molecule to 2-(4-(1-aminoethyl)phenoxy)acetic acid. This disconnection is based on the common and reliable Fischer-Speier esterification reaction or similar methods involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Disconnection of the Aminoethyl Moiety

The 1-aminoethyl group attached to the phenoxy ring presents the next key disconnection. This chiral center can be retrosynthetically derived from a ketone functionality via reductive amination. wikipedia.orgnih.gov This involves the disconnection of the C-N bond, leading back to a precursor, Methyl 2-(4-acetylphenoxy)acetate, and ammonia (B1221849). Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org

Aromatic Core Functionalization Strategies

Further deconstruction of the precursor, Methyl 2-(4-acetylphenoxy)acetate, involves the disconnection of the ether linkage. This leads to two potential sets of starting materials: a substituted phenol (B47542) and an acetate (B1210297) derivative, or a bromo-substituted aromatic compound that can be later functionalized. These strategies form the basis for the two primary synthetic pathways discussed below.

Established Synthetic Pathways and Precursors

Based on the retrosynthetic analysis, two primary synthetic routes have been established for the synthesis of this compound and its analogs.

Approaches Involving 4-Bromoacetophenone Derivatives

This pathway commences with a readily available bromo-substituted aromatic compound, such as 4-bromoacetophenone.

A plausible synthetic sequence is outlined below:

Protection of the Ketone: The ketone in 4-bromoacetophenone is first protected to prevent unwanted side reactions in the subsequent etherification step.

Etherification: The protected 4-bromoacetophenone undergoes a nucleophilic aromatic substitution or a copper-catalyzed coupling reaction with a hydroxyacetate equivalent to form the phenoxyacetate (B1228835) core. A more direct approach involves the synthesis of Methyl 2-(4-bromophenoxy)acetate from 4-bromophenol (B116583).

Introduction of the Acetyl Group: If starting from Methyl 2-(4-bromophenoxy)acetate, the acetyl group can be introduced at the para-position via a Friedel-Crafts acylation reaction.

Reductive Amination: The resulting ketone, Methyl 2-(4-acetylphenoxy)acetate, is then converted to the target aminoethyl group through reductive amination. This is typically achieved by reacting the ketone with an ammonia source in the presence of a reducing agent. wikipedia.org

A key intermediate in this pathway is Methyl 2-(4-bromophenoxy)acetate . Its synthesis from 4-bromophenol and methyl bromoacetate (B1195939) is a well-established procedure.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|---|

| 4-Bromophenol | Methyl bromoacetate | K₂CO₃ | DMF | 80 | 24 |

The subsequent conversion of the acetyl group to the aminoethyl group is a critical step.

| Starting Material | Amine Source | Reducing Agent | Solvent | Key Conditions |

|---|---|---|---|---|

| Methyl 2-(4-acetylphenoxy)acetate | Ammonia/Ammonium (B1175870) Acetate | Sodium cyanoborohydride or Sodium triacetoxyborohydride (B8407120) | Methanol or Dichloroethane | Acidic catalyst (e.g., acetic acid) may be required |

Utilizing 4-Aminophenoxyacetate Scaffolds for Aminoethyl Introduction

An alternative and efficient route starts from 4-nitrophenol (B140041), which is then converted to a 4-aminophenoxyacetate scaffold. A well-documented synthesis exists for the ethyl ester analog, Ethyl 2-(4-aminophenoxy)acetate, which can be adapted for the methyl ester.

The key steps in this pathway are:

Etherification of 4-Nitrophenol: 4-Nitrophenol is reacted with methyl bromoacetate in the presence of a base to yield Methyl 2-(4-nitrophenoxy)acetate.

Reduction of the Nitro Group: The nitro group is then selectively reduced to an amine, affording Methyl 2-(4-aminophenoxy)acetate. Common reducing agents for this transformation include iron in the presence of an acid or catalytic hydrogenation.

Introduction of the Aminoethyl Moiety: The final step involves the conversion of the amino group of Methyl 2-(4-aminophenoxy)acetate to the 1-aminoethyl group. This can be achieved through a multi-step sequence, for instance, by acylation to form an acetamido group, followed by reduction. A more direct approach would be the reductive amination of a precursor ketone, as described in the previous section.

The synthesis of the key intermediate, Methyl 2-(4-aminophenoxy)acetate , is a crucial part of this route.

| Starting Material | Reagents | Solvent | Step 1 Product | Step 2 Reagents | Final Product |

|---|---|---|---|---|---|

| 4-Nitrophenol | Methyl bromoacetate, K₂CO₃ | Acetone (B3395972) | Methyl 2-(4-nitrophenoxy)acetate | Fe, NH₄Cl | Methyl 2-(4-aminophenoxy)acetate |

Multi-Step Synthesis Sequences from Readily Available Starting Materials

The synthesis of this compound is typically achieved through a multi-step process designed for efficiency and control. vapourtec.com A common and logical synthetic route commences with a readily available starting material, such as 4-hydroxyacetophenone. This approach allows for the sequential introduction of the necessary functional groups.

The general sequence can be outlined as follows:

Phenoxy Ether Formation : The synthesis begins with the formation of the phenoxy ether linkage. This is accomplished by reacting 4-hydroxyacetophenone with a suitable two-carbon building block containing the ester functionality, such as methyl bromoacetate. This step establishes the core phenoxyacetate structure.

Introduction of the Amino Group : With the ether and ester groups in place, the final key transformation is the conversion of the acetyl group (ketone) on the aromatic ring into the target 1-aminoethyl group. This is most effectively carried out via reductive amination.

This strategic sequence ensures that the more sensitive amino group is introduced in the final step, preventing potential side reactions and the need for complex protecting group strategies.

Key Reaction Steps and Conditions

The successful synthesis of this compound is dependent on the optimization of several key chemical transformations. Each step requires specific conditions to ensure high yield and purity of the desired intermediate and final product.

Nucleophilic Substitution Reactions for Phenoxy Ether Formation

The formation of the phenoxy ether bond is a cornerstone of this synthesis, typically achieved via the Williamson ether synthesis. masterorganicchemistry.com This reaction is a classic example of a nucleophilic substitution (SN2) reaction. masterorganicchemistry.comlibretexts.org In this process, the hydroxyl group of a phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide, displacing the halide and forming the ether linkage. libretexts.org

For the synthesis of the precursor, methyl 2-(4-acetylphenoxy)acetate, 4-hydroxyacetophenone is treated with a base, followed by the addition of methyl bromoacetate or methyl chloroacetate. The choice of base and solvent is crucial for the reaction's success.

| Base | Alkyl Halide | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Ethyl 2-bromoacetate | Acetone | Reflux | mdpi.com |

| Sodium Hydride (NaH) | Methyl Bromoacetate | Tetrahydrofuran (THF) | Room Temp to Reflux | libretexts.org |

| Sodium Hydroxide (B78521) (NaOH) | Chloroacetic acid | Water | Heated | jocpr.comusu.ac.id |

The use of a polar aprotic solvent like acetone or dimethylformamide (DMF) is common as it effectively solvates the cation of the base while not interfering with the nucleophilic phenoxide.

Esterification Protocols for Methyl Ester Formation

The methyl ester functional group in the target molecule can be introduced in two primary ways. The most direct method, as outlined in the multi-step synthesis sequence (2.2.3), involves using an alkylating agent that already contains the methyl ester, such as methyl bromoacetate. In this case, the esterification is integral to the ether formation step.

Alternatively, if the synthesis begins by reacting the phenol with a haloacetic acid (e.g., chloroacetic acid), the intermediate formed is a phenoxyacetic acid. jocpr.com This carboxylic acid must then be converted to its corresponding methyl ester in a separate step. The most common method for this transformation is the Fischer esterification. researchgate.netmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comthermofisher.com The reaction is an equilibrium process, and to drive it towards the product, water is often removed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

| Method | Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Direct Alkylation | Phenol + Methyl Bromoacetate | Base (e.g., K₂CO₃) | Forms ether and ester in one step. | mdpi.com |

| Fischer Esterification | Carboxylic Acid + Methanol | Strong Acid (e.g., H₂SO₄) | Reversible; requires excess alcohol or water removal. | researchgate.netmasterorganicchemistry.com |

| Solid-Acid Catalysis | Phenoxyacetic acid + Methanol | Aluminum phosphate (B84403) molecular sieve | Reduces acidic waste and simplifies catalyst removal. | google.com |

Introduction of the Aminoethyl Group via Reduction or Alkylation

The final and crucial stage of the synthesis is the conversion of the ketone function of methyl 2-(4-acetylphenoxy)acetate into the primary amine of the target molecule. This can be achieved through several methods, primarily centered around reductive amination.

Reductive amination is a highly effective and widely used method for converting aldehydes and ketones into amines. wikipedia.orgmasterorganicchemistry.com The process involves the reaction of the carbonyl compound with an amine source, typically ammonia or an ammonium salt (like ammonium acetate or ammonium chloride), to form an intermediate imine or iminium ion. harvard.edutaylorfrancis.com This intermediate is then reduced in situ to the desired amine. wikipedia.orgharvard.edu This one-pot procedure is advantageous as it avoids the isolation of the often-unstable imine intermediate. researchgate.net

A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and desired reaction conditions. Mild reducing agents are preferred as they selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com

| Reducing Agent | Amine Source | Solvent | Key Characteristics | Reference |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonium Acetate (NH₄OAc) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, highly selective, and less toxic than cyanoborohydrides. Often used with acetic acid. | masterorganicchemistry.comharvard.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonium Acetate (NH₄OAc) | Methanol (MeOH), Ethanol (B145695) (EtOH) | Effective and selective at slightly acidic pH, but highly toxic. | masterorganicchemistry.comharvard.edu |

| Catalytic Hydrogenation (H₂/Catalyst) | Ammonia (NH₃) | Ethanol (EtOH), Methanol (MeOH) | Uses catalysts like Raney Nickel or Palladium on Carbon (Pd/C). Can be incompatible with other reducible functional groups. | wikipedia.org |

Sodium triacetoxyborohydride has become a reagent of choice for this transformation due to its high selectivity, operational simplicity, and lower toxicity compared to cyanide-based reagents. harvard.eduresearchgate.net

While reductive amination is the most direct route from the ketone intermediate, the formation of the C-N bond could also be considered from the perspective of alkylating an amine precursor. In synthetic chemistry, direct N-alkylation of amines with alkyl halides is a fundamental method for constructing C-N bonds. monash.edu However, this approach often suffers from a significant drawback: overalkylation. masterorganicchemistry.comnih.gov The primary amine product is itself nucleophilic and can react further with the alkyl halide to produce secondary and tertiary amines, leading to a mixture of products that can be difficult to separate. nih.gov

In the context of synthesizing this compound, one could theoretically envision a route where a precursor like methyl 2-(4-(1-chloroethyl)phenoxy)acetate is reacted with an ammonia source. However, controlling this reaction to selectively yield the primary amine would be challenging. Therefore, compared to the clean, one-step conversion offered by reductive amination, direct alkylation of an amine precursor is a less favorable strategy for accessing this specific target molecule. masterorganicchemistry.com

Catalytic Approaches and Reagent Selection in Synthetic Efficiency

The synthesis of this compound involves several key transformations where the choice of catalyst and reagents is critical to maximizing yield and minimizing side reactions. The formation of the ether linkage and the ester group are the central steps in constructing the molecule's core structure.

Acid-Catalyzed Esterification

Acid-catalyzed esterification, often referred to as Fischer esterification, is a fundamental method for converting carboxylic acids to esters. masterorganicchemistry.com This equilibrium-driven process typically involves reacting the parent carboxylic acid, 2-(4-(1-aminoethyl)phenoxy)acetic acid, with methanol in the presence of a strong acid catalyst. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from methanol. masterorganicchemistry.com

A variety of acid catalysts can be employed, ranging from common mineral acids like sulfuric acid to solid-supported catalysts which offer advantages in terms of separation and reusability. tandfonline.comgoogle.com For instance, macroreticular ion-exchange resins such as Amberlyst-15 have been effectively used for the esterification of amino acids, providing a simple work-up procedure. tandfonline.com Another approach involves using Lewis acids or solid acid catalysts like aluminum phosphate molecular sieves, which can drive the reaction efficiently under specific conditions, often reducing equipment corrosion and simplifying product isolation compared to mineral acids. google.comjocpr.com

Table 1: Comparison of Acid Catalysts for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Mineral Acids | H₂SO₄, HCl | Low cost, high reactivity | Difficult to remove, can cause side reactions |

| Solid Acids | Amberlyst-15, Aluminum Phosphate | Easy separation, reusable, milder conditions | Higher initial cost, potentially lower reactivity |

| Lewis Acids | ZnCl₂, AlCl₃ | Effective for specific substrates | Stoichiometric amounts may be needed, moisture sensitive |

Base-Mediated Transformations

Base-mediated reactions are crucial for forming the phenoxyacetate ether bond, typically through a variation of the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide. In the context of this compound synthesis, a key precursor is a substituted phenol, such as 4-(1-aminoethyl)phenol (B140669). The phenolic hydroxyl group is deprotonated by a base to form a more nucleophilic phenoxide ion.

Commonly used bases for this transformation include alkali metal carbonates, such as potassium carbonate (K₂CO₃), and hydroxides like sodium hydroxide (NaOH). wikipedia.orgmdpi.com The choice of base and solvent is critical for the reaction's success. For example, the synthesis of the related compound ethyl 2-(4-nitrophenoxy)acetate is achieved by reacting 4-nitrophenol with ethyl bromoacetate in dry acetone with anhydrous potassium carbonate. mdpi.com The base neutralizes the phenolic proton, facilitating the attack on the electrophilic carbon of the haloacetate. wikipedia.orgmdpi.com

Table 2: Common Bases in Phenoxyacetate Synthesis

| Base | Typical Solvent | Key Features |

|---|---|---|

| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Mildly basic, commonly used, requires anhydrous conditions. mdpi.comgoogle.com |

| Sodium Hydroxide (NaOH) | Water, Ethanol | Strong base, readily available, can be used in aqueous conditions. wikipedia.org |

| Sodium Hydride (NaH) | THF, DMF | Very strong, non-nucleophilic base, generates H₂ gas. |

Metal-Catalyzed Coupling Reactions in Phenoxyacetate Synthesis

While the core ether linkage of phenoxyacetates is conventionally formed via nucleophilic substitution, metal-catalyzed reactions, particularly those involving palladium, are indispensable for constructing complex precursors and analogs. thieme-connect.de Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which can be used to synthesize substituted aromatic precursors required for the target molecule. thieme-connect.denih.gov

Purity Enhancement and Isolation Techniques

Achieving high purity is essential for the final product. Following synthesis, crude this compound must be subjected to rigorous purification processes to remove unreacted starting materials, reagents, and byproducts. Recrystallization and chromatography are the two primary methods employed for this purpose.

Recrystallization Methodologies

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, which is then cooled to allow the desired compound to crystallize while impurities remain dissolved. google.com

For amino esters, the choice of solvent is critical. Solvents should ideally dissolve the compound well when hot but poorly when cold. rochester.edu Given the presence of both an amine and an ester group, solvent systems can range from alcohols to aqueous solutions of weak organic acids. google.comrochester.edu A common strategy for purifying compounds with basic amine groups is to form a salt, such as a hydrochloride salt, which often has better crystallization properties than the free base. rochester.edu The purification of long-chain amino acids has been successfully achieved by recrystallization from aqueous solutions of organic acids like acetic acid. google.com The process typically involves dissolving the crude material, cooling to induce crystallization, and recovering the pure crystals via filtration. google.com

Table 3: Recrystallization Process Steps

| Step | Description | Purpose |

|---|---|---|

| 1. Solvent Selection | Choose a solvent in which the compound has high solubility at high temperature and low solubility at low temperature. | To maximize recovery of the pure compound. |

| 2. Dissolution | Dissolve the crude solid in the minimum amount of hot solvent. | To create a saturated solution. |

| 3. Cooling | Allow the solution to cool slowly and undisturbed. | To promote the formation of pure, well-defined crystals. |

| 4. Filtration | Separate the crystallized solid from the mother liquor. | To isolate the purified product. |

| 5. Washing & Drying | Wash the crystals with a small amount of cold solvent and dry them. | To remove residual mother liquor and solvent. |

Chromatographic Purification Techniques

When recrystallization is ineffective or for purifying non-crystalline materials, chromatographic techniques are employed. Silica (B1680970) gel column chromatography is a widely used method for the purification of amino acids and their derivatives. column-chromatography.com This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) as they are carried through the column by a mobile phase (solvent mixture). column-chromatography.com

The polarity of the compound plays a significant role in its separation. For an amino ester like this compound, the polar amine and ester groups will interact with the polar silica gel. column-chromatography.com A mobile phase, often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is used to elute the compounds from the column. researchgate.net By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially based on their polarity. Flash column chromatography is a variation that uses pressure to speed up the separation process, offering a rapid and efficient purification method. nih.gov

Solvent System Optimization for Synthesis and Purification

Solvent Effects in the Synthetic Pathway

The synthesis of this compound typically involves multiple steps where the solvent plays a pivotal role. A common synthetic route proceeds via the alkylation of a substituted phenol followed by the transformation of a functional group to the primary amine.

One key step is the O-alkylation of 4-(1-aminoethyl)phenol or a protected precursor with a methyl haloacetate. This reaction, a Williamson ether synthesis, is highly dependent on the solvent environment. Polar aprotic solvents are generally favored as they can solvate the cation of the base used (e.g., K₂CO₃, NaH) while not strongly solvating the phenoxide nucleophile, thereby increasing its reactivity. Solvents such as acetone, N,N-Dimethylformamide (DMF), and acetonitrile (B52724) are effective for this transformation. mdpi.com

Another critical stage is the introduction or unmasking of the primary amine. For instance, if the synthesis starts from a nitrophenol precursor, a reduction step is necessary. The selective reduction of a nitro group can be achieved using various reagents, and the solvent system must be compatible with the chosen reducing agent. A common method involves the use of iron powder in the presence of an acid promoter like ammonium chloride, often conducted in a mixed solvent system such as ethanol/water. mdpi.com This protic medium is essential for the protonolysis steps in the reduction mechanism.

The optimization of these solvent systems involves screening various candidates to maximize yield and minimize side-product formation. The findings from such optimization studies are often presented in tabular form to compare the efficacy of different solvents.

Table 1: Effect of Solvent on a Representative O-Alkylation Reaction Yield

This table is illustrative, based on typical outcomes for Williamson ether synthesis reactions relevant to the target compound's structure.

| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetone | K₂CO₃ | 56 | 8 | 85 |

| 2 | Acetonitrile | K₂CO₃ | 82 | 6 | 92 |

| 3 | N,N-Dimethylformamide (DMF) | K₂CO₃ | 80 | 4 | 95 |

| 4 | Tetrahydrofuran (THF) | NaH | 66 | 12 | 78 |

Solvent System Optimization for Purification

The purification of this compound presents a unique challenge due to the presence of both a basic primary amine and an ester functional group. These features dictate the choice of purification technique and the corresponding solvent system. The primary methods for purification are column chromatography and recrystallization.

Column Chromatography:

Silica gel, the most common stationary phase for flash chromatography, is acidic in nature. This acidity can lead to strong, often irreversible, adsorption of basic compounds like primary amines, resulting in poor separation, significant peak tailing, and low recovery. biotage.combiotage.com To counteract this, the mobile phase (solvent system) must be optimized. A standard approach involves using a mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). biotage.commdpi.com

For amines, it is crucial to add a basic modifier to the eluent. biotage.combiotage.com A small percentage (typically 0.1-2%) of a competing amine, such as triethylamine (B128534) (TEA) or ammonium hydroxide, is added to the solvent system. biotage.com This modifier neutralizes the acidic sites on the silica gel, improving the elution of the target amine and leading to sharper peaks and higher recovery. biotage.com

Table 2: Illustrative TLC Data for Mobile Phase Optimization in Amine Purification

This table demonstrates the typical effect of solvent composition and basic modifiers on the Retention Factor (Rf) of an amino ester compound on a silica TLC plate.

| Entry | Solvent System (v/v) | Rf Value | Observations |

|---|---|---|---|

| 1 | Hexane / Ethyl Acetate (1:1) | 0.10 | Severe tailing, spot remains near baseline |

| 2 | Dichloromethane / Methanol (9:1) | 0.35 | Moderate tailing |

| 3 | Hexane / Ethyl Acetate (1:1) + 1% TEA | 0.30 | Symmetrical spot, minimal tailing |

Recrystallization:

Recrystallization is a highly effective method for obtaining high-purity crystalline solids. The key to successful recrystallization is the selection of an appropriate solvent or solvent pair. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. google.com

For a moderately polar compound like this compound, a range of polar organic solvents can be screened. Solvents like methanol, ethanol, isopropanol, ethyl acetate, and acetone are common candidates. google.com If a single solvent does not provide the desired solubility profile, a binary solvent system can be employed. This typically involves dissolving the crude product in a "good" solvent at an elevated temperature, followed by the slow addition of a "poor" or "anti-solvent" (in which the compound is insoluble) until turbidity is observed, promoting crystal formation upon cooling.

Table 3: Screening of Solvents for Recrystallization

This table provides a qualitative assessment of common solvents for the recrystallization of a compound with the structural characteristics of this compound.

| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |

|---|---|---|---|

| Water | Soluble (as salt) | Very Soluble | Poor (for free base) |

| Methanol | Sparingly Soluble | Very Soluble | Good |

| Isopropanol | Sparingly Soluble | Soluble | Excellent |

| Ethyl Acetate | Sparingly Soluble | Soluble | Excellent |

| Acetone | Soluble | Very Soluble | Potentially suitable with an anti-solvent |

| Hexane | Insoluble | Insoluble | Good as an anti-solvent |

Advanced Spectroscopic and Physico Chemical Characterization for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular structure.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule and their connectivity. Based on the structure of Methyl 2-(4-(1-aminoethyl)phenoxy)acetate, a characteristic spectrum with distinct signals for each proton environment is predicted.

The aromatic protons on the phenoxy ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the acetate (B1210297) and aminoethyl moieties would present as a singlet, a quartet, and a doublet, respectively, with their chemical shifts influenced by adjacent electronegative atoms and functional groups. The integration of these signals would correspond to the number of protons in each environment, confirming the structural integrity.

Predicted ¹H NMR Data:

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-a (CH₃-C) | 1.3 - 1.5 | Doublet (d) | 3H |

| H-b (NH₂) | 1.5 - 2.5 (variable) | Singlet (s, broad) | 2H |

| H-c (CH₃-O) | 3.7 - 3.8 | Singlet (s) | 3H |

| H-d (CH-N) | 4.0 - 4.2 | Quartet (q) | 1H |

| H-e (CH₂-O) | 4.6 - 4.7 | Singlet (s) | 2H |

| H-f (Aromatic) | 6.8 - 7.0 | Doublet (d) | 2H |

| H-g (Aromatic) | 7.2 - 7.4 | Doublet (d) | 2H |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure will produce a distinct signal, allowing for the verification of the total carbon count and the nature of each carbon (e.g., carbonyl, aromatic, aliphatic).

For this compound, a total of 9 distinct signals are predicted in the broadband-decoupled ¹³C NMR spectrum, corresponding to the 11 carbon atoms (with aromatic carbons C-f/f' and C-g/g' being chemically equivalent). The carbonyl carbon of the ester group is expected to be the most downfield signal, while the aliphatic carbons of the methyl and ethyl groups will appear upfield.

Predicted ¹³C NMR Data:

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C-a (CH₃-C) | 20 - 25 |

| C-d (CH-N) | 50 - 55 |

| C-c (CH₃-O) | 52 - 54 |

| C-e (CH₂-O) | 65 - 70 |

| C-f, C-f' (Aromatic CH) | 114 - 116 |

| C-g, C-g' (Aromatic CH) | 128 - 130 |

| C-h (Aromatic C-CH) | 135 - 138 |

| C-i (Aromatic C-O) | 155 - 158 |

| C-j (C=O) | 169 - 172 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity between different parts of the molecule. chegg.comspectrumrx.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. researchgate.net For this molecule, a key cross-peak would be expected between the methine proton (H-d) and the methyl protons (H-a) of the aminoethyl group, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It would be used to definitively assign each carbon signal by correlating it to its attached proton(s). For example, the signal for H-e would show a cross-peak with C-e, and the aromatic protons H-f and H-g would correlate to their respective carbons, C-f and C-g.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting different functional groups. nih.gov Key HMBC correlations would include:

From the methyl ester protons (H-c) to the carbonyl carbon (C-j).

From the methylene (B1212753) protons (H-e) to the aromatic quaternary carbon (C-i) and the carbonyl carbon (C-j).

From the methine proton (H-d) to the aromatic carbons (C-g and C-h).

These combined techniques provide a robust and definitive confirmation of the proposed molecular structure. researchgate.net

Expected Key 2D NMR Correlations:

| Experiment | Correlating Nuclei (Proton) | Correlating Nuclei (Proton/Carbon) | Structural Information |

| COSY | H-a (CH₃) | H-d (CH) | Confirms the ethyl fragment of the aminoethyl group. |

| HSQC | H-e (CH₂) | C-e (CH₂) | Links the methylene protons to their carbon. |

| HSQC | H-c (CH₃) | C-c (CH₃) | Links the methyl ester protons to their carbon. |

| HMBC | H-c (CH₃) | C-j (C=O) | Confirms the methyl ester group. |

| HMBC | H-e (CH₂) | C-i (Aromatic C-O) | Connects the acetate moiety to the phenoxy ring. |

This compound possesses a chiral center at the methine carbon (C-d) of the aminoethyl group, meaning it exists as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), is a powerful method for determining the enantiomeric composition of such chiral molecules.

The use of CSAs is a direct method that avoids chemical derivatization. A CSA is an enantiomerically pure compound that forms transient, diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes have slightly different magnetic environments, which can lead to the separation of NMR signals for the respective enantiomers. The enantiomeric excess (ee) can then be determined by integrating the separated signals.

For chiral aminoethyl structures, various types of CSAs, such as those based on crown ethers or BINOL-derivatives, have been shown to be effective. The interaction mechanism often involves hydrogen bonding, π-π stacking, and dipole-dipole interactions between the CSA and the analyte's enantiomers. The choice of solvent and the molar ratio of CSA to analyte are critical for achieving optimal separation of the signals. This technique provides a rapid and accurate means of assessing the enantiomeric purity of compounds structurally related to this compound.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₁₁H₁₅NO₃.

HRMS can distinguish this formula from other potential formulas with the same nominal mass. The experimentally determined exact mass should align with the calculated theoretical mass within a very narrow tolerance (typically <5 ppm), thereby validating the molecular formula. This technique is a definitive method for confirming the elemental composition of the target compound.

Molecular Formula and Exact Mass:

| Compound Name | Molecular Formula | Calculated Exact Mass (Monoisotopic) |

| This compound | C₁₁H₁₅NO₃ | 209.1052 g/mol |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling structural confirmation. In the analysis of this compound, the fragmentation pattern helps to verify the connectivity of its distinct structural motifs: the aminoethyl group, the phenoxy ring, and the methyl acetate moiety.

Upon ionization, typically via electrospray ionization (ESI) to form the protonated molecule [M+H]⁺, the compound undergoes collision-induced dissociation. The resulting fragmentation is predictable and serves as a molecular fingerprint. Key fragmentation pathways for esters, amines, and ethers help in piecing together the structure. libretexts.org

Expected fragmentation patterns would include:

Alpha-cleavage: A characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion.

Loss of the methoxy (B1213986) group: Esters commonly fragment through the loss of the alkoxy group (-OCH₃), leading to the formation of an acylium ion. libretexts.org

Cleavage of the ether bond: The bond between the phenoxy ring and the acetate group can cleave, providing fragments corresponding to each part of the molecule.

McLafferty Rearrangement: While less direct for this structure, rearrangement reactions can sometimes occur, providing additional structural clues. researchmap.jpmiamioh.edu

The predicted collision cross-section (CCS) values for various adducts of the parent molecule can also be calculated, offering another layer of physical data for confirmation. uni.lu For instance, the predicted m/z for the protonated molecule [M+H]⁺ is 210.11248. uni.lu By analyzing the masses of the fragment ions, the presence and location of the aminoethyl, phenoxy, and methyl acetate groups can be definitively confirmed.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display a series of absorption bands characteristic of its constituent functional groups. Each type of bond and functional group vibrates at a specific frequency, allowing for their identification.

N-H Stretch (Amine): The primary amine group (-NH₂) is expected to show two medium-to-weak absorption bands in the region of 3400-3250 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C=O Stretch (Ester): A strong, sharp absorption band characteristic of the ester carbonyl group (C=O) is anticipated in the range of 1750-1735 cm⁻¹. This is one of the most prominent peaks in the spectrum for ester-containing compounds. docbrown.info

Ar-O Stretch (Aryl Ether): The stretching vibration of the aryl-ether C-O bond typically produces two distinct bands. An asymmetric stretch is expected around 1275-1200 cm⁻¹, and a symmetric stretch is anticipated near 1075-1020 cm⁻¹.

C-H Stretches: Absorptions for C-H stretching vibrations from the aromatic ring and the aliphatic parts of the molecule would also be present, typically in the 3100-2850 cm⁻¹ region. docbrown.info

The region below 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of overlapping vibrations unique to the molecule as a whole, further confirming its identity. docbrown.info

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400 - 3250 | Medium - Weak |

| Ester (-COOCH₃) | C=O Stretch | 1750 - 1735 | Strong |

| Aryl Ether (Ar-O-CH₂) | C-O Asymmetric Stretch | 1275 - 1200 | Strong |

| Aryl Ether (Ar-O-CH₂) | C-O Symmetric Stretch | 1075 - 1020 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium - Weak |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. shu.ac.uk The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. youtube.com The chromophores within this compound are the substituted benzene ring and the carbonyl group of the ester.

The primary electronic transitions expected for this molecule are π → π* and n → π*. uzh.chslideshare.net

π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of molecules with double bonds and aromatic systems. The substituted benzene ring in the molecule is the main contributor to these transitions, which are typically high-intensity absorptions.

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the ether and ester groups, or the nitrogen of the amine group, is promoted to a π* antibonding orbital. uzh.ch These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk

The UV-Vis spectrum would likely show strong absorption bands in the ultraviolet region (below 400 nm), corresponding to the electronic transitions within the aromatic system. The exact position and intensity of these bands can be influenced by the substituents on the ring and the solvent used for the analysis. shu.ac.uk

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Orbital Change | Expected Wavelength Region |

|---|---|---|---|

| π → π* | Substituted Benzene Ring | π → π* | UV (approx. 200-280 nm) |

| n → π* | Carbonyl Group (C=O) | n → π* | UV (longer wavelength than π→π*) |

| n → π* | Ether Oxygen, Amine Nitrogen | n → π* | UV |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's specific conformation in the solid state.

The planarity of the phenyl ring.

The precise bond angles and lengths of the ester and ether linkages.

The conformation of the aminoethyl side chain relative to the aromatic ring.

Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing arrangement.

Such data is crucial for understanding the molecule's steric and electronic properties and for computational modeling studies.

Computational and Theoretical Investigations of Methyl 2 4 1 Aminoethyl Phenoxy Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound at the atomic level.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For Methyl 2-(4-(1-aminoethyl)phenoxy)acetate, a DFT calculation would begin by determining the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei.

The output of this calculation would provide precise bond lengths, bond angles, and dihedral angles for the molecule. Furthermore, the electronic structure, including the distribution of electrons and the energies of molecular orbitals, would be elucidated. This information is crucial for understanding the molecule's stability and reactivity.

Basis Set Selection and Functional Evaluation for Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.netnanobioletters.com The functional is an approximation to the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. Common functionals include B3LYP and PBE. researchgate.net

The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons and generally lead to more accurate results, albeit at a higher computational cost. researchgate.net A thorough computational study would typically evaluate several combinations of functionals and basis sets to ensure the reliability of the calculated properties.

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis) and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the vibrational frequencies of the optimized geometry, an infrared (IR) spectrum can be simulated. Similarly, nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be predicted. nanobioletters.com

The electronic transitions between molecular orbitals can be calculated to predict the ultraviolet-visible (UV-Vis) absorption spectrum. mdpi.com These theoretical spectra can then be compared with experimentally obtained spectra to validate the computational model and to aid in the interpretation of the experimental data. For a related compound, ethyl-2-(4-aminophenoxy)acetate, experimental UV/Vis spectra showed bands at 299 and 234 nm, which were assigned to specific electronic transitions based on TD-DFT calculations. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution to predict the most likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative as specific data for this compound is not available.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netthaiscience.info It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red colors typically represent areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue colors indicate regions of positive potential, which are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while the hydrogen atoms of the amino group and the aromatic ring would likely show positive potential. This information is invaluable for predicting how the molecule will interact with other molecules and its potential sites for hydrogen bonding. researchgate.net

Conformational Analysis and Energy Minima Identification

Molecules with rotatable bonds, such as this compound, can exist in multiple spatial arrangements called conformations. A conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. biomedres.us

This analysis is typically performed by systematically rotating the single bonds in the molecule and calculating the energy at each step. The resulting energy profile reveals the low-energy, stable conformations and the energy barriers between them. Understanding the preferred conformation of a molecule is essential as it can significantly influence its physical properties and biological activity.

Theoretical Studies on Reaction Mechanisms and Transition States (e.g., aminolysis of esters, acylation of amines)

Theoretical and computational chemistry provides powerful tools for elucidating the intricate details of chemical reaction mechanisms at an atomic level. For a molecule like this compound, which contains both an ester and an amine group, studying reactions such as intramolecular or intermolecular aminolysis and acylation is crucial for understanding its reactivity and potential applications. These investigations typically rely on quantum mechanical calculations to map out the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. wikipedia.org

Transition state theory (TST) is a fundamental concept in these studies, explaining reaction rates by assuming a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.org Computational methods, particularly density functional theory (DFT), are frequently employed to locate these transition states and calculate their energies. The energy difference between the reactants and the transition state, known as the activation energy barrier, is a key determinant of the reaction rate.

For instance, computational studies on the aminolysis of esters like phenyl acetate (B1210297) and methyl benzoate (B1203000) have been conducted to explore different mechanistic pathways, such as concerted versus stepwise mechanisms. researchgate.netresearchgate.net In a concerted mechanism, the bond-breaking and bond-forming processes occur in a single step, characterized by one transition state. In contrast, a stepwise mechanism involves the formation of a tetrahedral intermediate, with two transition states corresponding to the nucleophilic attack and the departure of the leaving group. researchgate.net

In the context of this compound, theoretical studies could investigate the acylation of its primary amine. This would involve modeling the reaction with an acylating agent and calculating the energy profile for the reaction pathway. The calculations would aim to determine whether the reaction proceeds through a stable intermediate or a single transition state. Furthermore, the role of catalysts, such as a second molecule of the amine acting as a general base to facilitate proton transfer, can be computationally explored. researchgate.net The structure of the transition states, including the lengths of the forming and breaking bonds, provides insight into the nature of the activated complex. researchgate.net

The following table illustrates the type of data that would be generated from a computational study on the aminolysis of this compound, comparing a hypothetical concerted versus a stepwise mechanism.

| Reaction Pathway | Intermediate(s) | Number of Transition States | Calculated Activation Energy (kcal/mol) | Rate-Determining Step |

| Concerted | None | 1 | 25.5 | Single Step |

| Stepwise | Tetrahedral Intermediate | 2 | 18.2 (TS1), 12.5 (TS2) | Nucleophilic Attack (TS1) |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Solvent Effects on Molecular Properties via Implicit and Explicit Solvation Models

The surrounding solvent can significantly influence the properties and reactivity of a molecule. nih.gov Computational chemistry accounts for these effects using various solvation models, which can be broadly categorized as implicit or explicit. nih.govfiveable.me

Implicit Solvation Models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. arxiv.org The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the dielectric. The Polarizable Continuum Model (PCM) is a widely used example. nih.gov These models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent. arxiv.org

Explicit Solvation Models take a more detailed approach by representing individual solvent molecules. fiveable.me This allows for the specific short-range interactions between the solute and solvent molecules, such as hydrogen bonding, to be modeled directly. fiveable.me This level of detail is crucial for understanding processes where the specific arrangement of solvent molecules in the first solvation shell plays a key role. nih.gov However, the computational cost of including a large number of solvent molecules is significantly higher.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models offer a compromise by treating the chemically active part of the system (the solute) with high-level quantum mechanics and the surrounding solvent with more computationally efficient molecular mechanics. fiveable.me This approach can provide a high degree of accuracy while remaining computationally feasible for larger systems. nih.gov

For this compound, both types of models would be valuable. Implicit models could be used to screen the effect of a wide range of solvents on the conformational preferences and electronic properties of the molecule. Explicit models, on the other hand, would be essential for studying reactions where solvent molecules may act as catalysts or are directly involved in the reaction mechanism, for example, by stabilizing a charged intermediate or transition state through hydrogen bonding. The choice of model depends on the specific property or process being investigated and the desired balance between accuracy and computational cost. mdpi.com

The following table provides a comparison of the features of implicit and explicit solvation models.

| Feature | Implicit Solvation Models | Explicit Solvation Models |

| Solvent Representation | Continuous dielectric medium | Individual solvent molecules |

| Computational Cost | Low to moderate | High |

| Key Advantage | Efficient for bulk solvent effects | Accurate representation of specific solute-solvent interactions (e.g., hydrogen bonding) |

| Common Examples | Polarizable Continuum Model (PCM) | TIP3P, SPC/E (for water) |

| Best Suited For | Initial screenings, conformational analysis | Detailed reaction mechanism studies, systems with strong specific interactions |

Chemical Reactivity and Mechanistic Studies of Methyl 2 4 1 Aminoethyl Phenoxy Acetate

Ester Hydrolysis and Transesterification Reactions

The ester functional group in Methyl 2-(4-(1-aminoethyl)phenoxy)acetate is a primary site for nucleophilic acyl substitution reactions, notably hydrolysis and transesterification.

Kinetic and Thermodynamic Aspects of Ester Cleavage

Ester hydrolysis is the cleavage of an ester bond by reaction with water, a process that can be catalyzed by either acid or base. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis, also known as saponification, is conducted with a base like sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. masterorganicchemistry.com This process is generally irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. masterorganicchemistry.com Kinetically, the reaction is typically second-order, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org

The table below outlines the expected products and general kinetic observations for the hydrolysis of this compound under different catalytic conditions.

| Catalyst | Reactants | Products | Kinetic Profile | Thermodynamic Consideration |

| Acid (e.g., H₂SO₄) | This compound + H₂O | 2-(4-(1-aminoethyl)phenoxy)acetic acid + Methanol (B129727) | Pseudo-first-order (with excess H₂O) | Reversible chemguide.co.uk |

| Base (e.g., NaOH) | This compound + NaOH | Sodium 2-(4-(1-aminoethyl)phenoxy)acetate + Methanol | Second-order | Irreversible masterorganicchemistry.com |

Investigation of Ester Exchange Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This reaction can also be catalyzed by both acids and bases. masterorganicchemistry.com For this compound, reacting it with an alcohol like ethanol (B145695) in the presence of a suitable catalyst would replace the methyl group with an ethyl group, yielding Ethyl 2-(4-(1-aminoethyl)phenoxy)acetate and methanol. masterorganicchemistry.com

To ensure a high yield of the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com

Common catalysts and their roles in the transesterification of the target compound are detailed in the following table.

| Catalyst Type | Example Catalyst | Role | Reactants | Products |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, activating the ester for nucleophilic attack. mdpi.com | This compound + Ethanol | Ethyl 2-(4-(1-aminoethyl)phenoxy)acetate + Methanol |

| Homogeneous Base | Sodium Ethoxide (NaOEt) | Generates a potent ethoxide nucleophile that attacks the carbonyl carbon. masterorganicchemistry.com | This compound + Ethanol | Ethyl 2-(4-(1-aminoethyl)phenoxy)acetate + Methanol |

| Heterogeneous Catalyst | Solid catalysts like CaO or modified zeolites | Provides an active surface for the reaction, simplifying catalyst separation. techscience.com | This compound + Propanol | Propyl 2-(4-(1-aminoethyl)phenoxy)acetate + Methanol |

Amine Reactivity

The primary amino group (-NH₂) is a key center of reactivity in this compound, functioning as a potent nucleophile and a base.

Acylation Reactions and Amide Formation

The primary amine can readily undergo acylation by reacting with acylating agents such as acyl chlorides or acid anhydrides to form stable amide bonds. chemguide.co.ukcymitquimica.com This is a fundamental transformation in organic synthesis. ucl.ac.uk For example, the reaction with acetyl chloride would yield Methyl 2-(4-(1-(acetylamino)ethyl)phenoxy)acetate. The reaction proceeds through a nucleophilic addition-elimination mechanism where the amine attacks the carbonyl carbon of the acylating agent. chemguide.co.uk

The table below illustrates the formation of various amides from this compound.

| Acylating Agent | Reagent Name | Product Formed |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Methyl 2-(4-(1-(acetylamino)ethyl)phenoxy)acetate |

| Acid Anhydride (B1165640) | Acetic Anhydride ((CH₃CO)₂O) | Methyl 2-(4-(1-(acetylamino)ethyl)phenoxy)acetate |

| Carboxylic Acid (with coupling agent) | Benzoic Acid (C₆H₅COOH) + DCC | Methyl 2-(4-(1-benzamidoethyl)phenoxy)acetate |

Nucleophilic Additions and Substitutions Involving the Amino Group

The nucleophilic nature of the primary amino group allows it to participate in a range of nucleophilic substitution and addition reactions. nih.gov The lone pair of electrons on the nitrogen atom can attack various electrophilic centers. researchgate.net

Nucleophilic Substitution: The amine can react with alkyl halides in an Sₙ2 reaction to form secondary amines. For instance, reacting with methyl iodide would lead to the formation of Methyl 2-(4-(1-(methylamino)ethyl)phenoxy)acetate.

Nucleophilic Addition: The amine can react with carbonyl compounds like aldehydes and ketones. This typically results in the formation of an imine (Schiff base) through a nucleophilic addition followed by a dehydration step.

The following table summarizes some potential nucleophilic reactions of the amino group.

| Reaction Type | Electrophile | Example Reagent | Intermediate/Product |

| Nucleophilic Substitution (Alkylation) | Alkyl Halide | Methyl Iodide (CH₃I) | Methyl 2-(4-(1-(methylamino)ethyl)phenoxy)acetate |

| Nucleophilic Addition-Elimination | Aldehyde | Benzaldehyde (C₆H₅CHO) | The corresponding imine: Methyl 2-(4-(1-(benzylideneamino)ethyl)phenoxy)acetate |

| Michael Addition | α,β-Unsaturated Carbonyl | Methyl acrylate | Product of conjugate addition to the β-carbon. |

Salt Formation and pH-Dependent Behavior

The primary amine is basic and will react with acids to form an ammonium (B1175870) salt. For example, treatment with hydrochloric acid (HCl) results in the formation of this compound hydrochloride. bldpharm.com

This acid-base reactivity is pH-dependent. The protonation state of the amino group is determined by the pKa of its conjugate acid and the pH of the solution. The conjugate acid of a typical primary amine has a pKa value in the range of 9 to 11. organicchemistrydata.org

At low pH (pH < pKa): The amino group is predominantly in its protonated, ammonium form (-NH₃⁺). In this state, it is not nucleophilic.

At high pH (pH > pKa): The amino group exists primarily as the free base (-NH₂), which is nucleophilic and reactive.

The pH-dependent equilibrium of the amino group is crucial for controlling its chemical reactivity.

| pH Condition | Dominant Species | Nucleophilicity |

| pH < 7 (Acidic) | Protonated form (-NH₃⁺) | Low / Negligible |

| pH ~ 9-11 (Near pKa) | Equilibrium mixture of -NH₂ and -NH₃⁺ | Moderate |

| pH > 11 (Basic) | Free base form (-NH₂) | High |

Reactions Involving the Phenoxy Moiety

The phenoxy moiety of this compound contains an aromatic ring substituted with an activating alkoxy group and an aminoethyl group. This substitution pattern dictates the regioselectivity of its reactions and the stability of the ether linkage.

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The rate and orientation of these substitutions are governed by the electronic effects of the two existing substituents: the 2-(methoxycarbonyl)methoxy group (–OCH₂COOCH₃) and the 1-aminoethyl group (–CH(CH₃)NH₂).

The alkoxy substituent is a powerful activating group and an ortho, para-director due to the lone pairs on the oxygen atom, which can be donated to the ring through resonance, stabilizing the arenium ion intermediate. wikipedia.orgkhanacademy.org The 1-aminoethyl group's influence is conditional. Under neutral or basic conditions, the free amine (–NH₂) is also an activating, ortho, para-directing group. However, in acidic media, the amine is protonated to form an ammonium ion (–NH₃⁺), which is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.

Given that the two substituents are para to each other, the potential sites for electrophilic attack are the positions ortho to each of the existing groups. The directing effects of the substituents are summarized in the table below.

| Substituent | Electronic Effect | Directing Influence | Predicted Substitution Positions |

|---|---|---|---|

| -OCH₂COOCH₃ | Activating (+R > -I) | ortho, para | Positions adjacent to the ether linkage |

| -CH(CH₃)NH₂ (neutral/basic) | Activating | ortho, para | Positions adjacent to the aminoethyl group |

| -CH(CH₃)NH₃⁺ (acidic) | Deactivating (-I) | meta | Positions meta to the aminoethyl group (coincides with ortho to the ether) |

In neutral or basic conditions, the strong activating nature of the alkoxy group would likely direct incoming electrophiles to its ortho positions. In acidic conditions, these same positions become the most favorable sites, as they are ortho to the activating alkoxy group and meta to the deactivating ammonium group. Therefore, substitution is strongly favored at the positions adjacent to the ether linkage, as seen in reactions like nitration or halogenation. masterorganicchemistry.combyjus.com

The aryl ether bond in the phenoxy moiety is generally stable but can be cleaved under specific, often harsh, conditions. researchgate.net The cleavage of such bonds is a key process in the degradation of complex natural polymers like lignin, and similar principles can be applied here. rsc.orgnih.gov

Potential pathways for the cleavage of the ether linkage in this compound include:

Acid-Catalyzed Hydrolysis: In the presence of strong acids (e.g., HBr, HI), the ether oxygen can be protonated, making the adjacent benzylic carbon more electrophilic. A nucleophile (like Br⁻ or I⁻) can then attack this carbon, leading to the cleavage of the C-O bond. This reaction often follows an S_N2 mechanism. nih.gov

Reductive Cleavage: Catalytic hydrogenolysis, employing catalysts such as palladium on carbon (Pd/C) or nickel, can reduce the aryl ether, cleaving the C-O bond to yield the corresponding phenol (B47542) and an acetate (B1210297) derivative.

Oxidative Cleavage: Strong oxidizing agents can degrade the aromatic ring, leading to the cleavage of the ether bond, although this is a less selective method.

The specific conditions required would depend on the desired products, with catalytic methods generally offering greater selectivity and milder conditions compared to strong acid hydrolysis. rsc.org

Oxidation and Reduction Pathways

The molecule possesses several functional groups amenable to oxidation and reduction reactions, including the primary amine, the methyl ester, and the aromatic ring. An oxidizing agent is a species that gains electrons and is reduced in a chemical reaction, while a reducing agent loses electrons and is oxidized. libretexts.orgkhanacademy.org

Oxidation: The primary amine of the 1-aminoethyl group is a key site for oxidation. Depending on the reagent and reaction conditions, it can be oxidized to various functional groups, such as an imine, a hydroxylamine, or a nitro group. The benzylic carbon is also susceptible to oxidation. Under very strong oxidizing conditions, the electron-rich aromatic ring can undergo oxidative degradation.

Reduction: The methyl ester is the primary site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding 2-(4-(1-aminoethyl)phenoxy)ethanol. This transformation is a common and high-yielding reaction in organic synthesis. The aromatic ring can also be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation at high pressure and temperature, though this requires more forcing conditions than the ester reduction.

| Reaction Type | Functional Group | Typical Reagent(s) | Potential Product(s) |

|---|---|---|---|

| Oxidation | Primary Amine (-NH₂) | H₂O₂, Peroxy acids | Imine, Oxime, Nitroalkane |

| Reduction | Methyl Ester (-COOCH₃) | LiAlH₄, NaBH₄ (in some cases) | Primary Alcohol (-CH₂OH) |

| Reduction | Aromatic Ring | H₂/Rh, Ru, or Pt catalyst (high pressure) | Cyclohexane derivative |

Derivatization Reactions for Library Synthesis

The presence of multiple reactive functional groups makes this compound a valuable scaffold for the synthesis of compound libraries. The primary amine and the methyl ester are particularly useful handles for derivatization.

The primary amine provides a reactive site for the synthesis of a wide range of thiourea (B124793) derivatives. Thioureas are important structural motifs in medicinal chemistry and materials science. rsc.org The synthesis can be readily achieved by reacting the primary amine with various electrophilic thiocarbonyl reagents.

Common methods include:

Reaction with Isothiocyanates: The nucleophilic amine readily attacks the electrophilic carbon of an isothiocyanate (R-N=C=S) to form the corresponding N,N'-disubstituted thiourea. This is one of the most common and efficient methods for thiourea synthesis.

Reaction with Carbon Disulfide: In the presence of a base, the primary amine can react with carbon disulfide (CS₂) to form a dithiocarbamate (B8719985) salt, which can then react with another amine or be treated with a coupling agent like a carbodiimide (B86325) to yield thiourea derivatives. acs.org

Thioacylation: Reagents such as thiophosgene (B130339) or N,N'-di-Boc-substituted thiourea can act as thioacylating agents to convert the primary amine into a thiourea. organic-chemistry.org

| Reagent | General Reaction | Notes |

|---|---|---|

| Alkyl/Aryl Isothiocyanate (R-NCS) | Amine + R-NCS → Thiourea | High yield, mild conditions, wide substrate scope. |

| Carbon Disulfide (CS₂) | 2 Amine + CS₂ → Thiourea + H₂S | Often used for symmetrical thioureas; can be odorous. researchgate.net |

| Benzoyl Isothiocyanate | Amine + Ph-C(O)NCS → N-Benzoylthiourea | Intermediate can be hydrolyzed to yield monosubstituted thiourea. |

The spatial arrangement of the amino and ester groups in this compound allows for the potential of intramolecular cyclization reactions. Under suitable conditions (e.g., thermal or catalytic), the nucleophilic primary amine can attack the electrophilic carbonyl carbon of the methyl ester.

This intramolecular aminolysis reaction would result in the formation of a six-membered heterocyclic ring, specifically a lactam, with the concurrent elimination of methanol. Such cyclization reactions are a powerful tool in organic synthesis for constructing complex ring systems from linear precursors. rsc.org The feasibility and rate of this cyclization would depend on factors such as temperature, the presence of catalysts (acid or base), and the conformational flexibility of the molecule that allows the reactive centers to come into proximity. This pathway offers a route to novel heterocyclic structures based on the phenoxyacetate (B1228835) scaffold.

Synthesis and Characterization of Advanced Derivatives and Analogs of Methyl 2 4 1 Aminoethyl Phenoxy Acetate

Modification of the Aminoethyl Group

The primary amino group in the 1-aminoethyl side chain is a key nucleophilic center, readily undergoing reactions such as N-alkylation and N-acylation. These modifications are fundamental in medicinal chemistry for altering a compound's polarity, basicity, and steric profile. Furthermore, the chiral center at the carbon adjacent to the nitrogen allows for the synthesis and separation of enantiomers through chiral derivatization.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces alkyl substituents onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. This can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride.

N-acylation involves the reaction of the primary amine with acylating agents like acid chlorides or anhydrides to form amides. This transformation is significant as it replaces a basic amino group with a neutral amide linkage, drastically altering the physicochemical properties of the molecule. A wide variety of acyl groups can be introduced, ranging from simple acetyl groups to more complex aromatic or heterocyclic moieties. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group | Potential Product Name Example |

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Secondary Amine | Methyl 2-(4-(1-(methylamino)ethyl)phenoxy)acetate |

| N-Alkylation | Aldehyde + Reducing Agent | Acetaldehyde (CH₃CHO), NaBH₄ | Secondary Amine | Methyl 2-(4-(1-(ethylamino)ethyl)phenoxy)acetate |

| N-Acylation | Acid Chloride | Acetyl Chloride (CH₃COCl) | Amide | Methyl 2-(4-(1-acetamidoethyl)phenoxy)acetate |

| N-Acylation | Acid Anhydride (B1165640) | Acetic Anhydride ((CH₃CO)₂) | Amide | Methyl 2-(4-(1-acetamidoethyl)phenoxy)acetate |

| N-Sulfonylation | Sulfonyl Chloride | Benzenesulfonyl chloride | Sulfonamide | Methyl 2-(4-(1-(phenylsulfonamido)ethyl)phenoxy)acetate |

Chiral Derivatization for Enantiodiscrimination